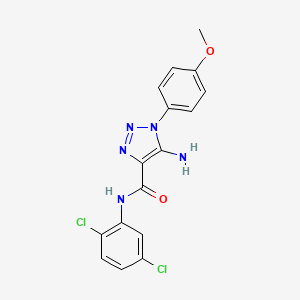
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has been studied for its potential use in scientific research. It is also known by the name of TCS 1102. This compound has been found to have interesting properties that make it suitable for use in various research applications.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been found to have an affinity for the dopamine D2 receptor and the sigma-1 receptor. It has also been found to inhibit acetylcholinesterase activity.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain. It has also been found to decrease the levels of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is that it has been found to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor. This makes it a potentially useful compound for studying the mechanisms of action of these receptors. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further study its potential use as a therapeutic agent for the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study the pharmacokinetics and pharmacodynamics of this compound in order to better understand its effects in the body.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 3-ethoxybenzaldehyde with 4-methylpiperazine in the presence of acetic acid. The resulting product is then treated with maleic anhydride to obtain the final product.
Applications De Recherche Scientifique
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have potential use in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-23-14-6-4-5-13(11-14)20-16(21)12-15(17(20)22)19-9-7-18(2)8-10-19/h4-6,11,15H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKGAKMTUDNFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)

![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)

![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)
![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-oxo-2-phenylethyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5144452.png)

